Luzonial A

Description

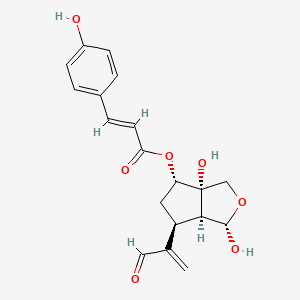

Luzonial A is a bioactive iridoid glycoside isolated from the leaves of Viburnum luzonicum, a plant traditionally used in ethnomedicine. Structurally, it is characterized as a yellow oil with the molecular formula C₁₉H₂₀O₇ and a molecular weight of 360.36 g/mol . Its optical rotation is reported as [α]D²¹ = −1.9º, indicating a specific stereochemical configuration critical to its bioactivity. Pharmacologically, this compound exhibits moderate cytotoxicity against HeLa-S3 cervical cancer cells, with an IC₅₀ value of 3.7 µM, which is less potent than the reference drug cisplatin (IC₅₀ = 1.0 µM) but significant for natural product leads . The compound is extracted in low yield (0.00026%), reflecting challenges in natural product isolation .

Properties

Molecular Formula |

C19H20O7 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[(3S,3aS,4S,6S,6aS)-3,6a-dihydroxy-4-(3-oxoprop-1-en-2-yl)-1,3,3a,4,5,6-hexahydrocyclopenta[c]furan-6-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C19H20O7/c1-11(9-20)14-8-15(19(24)10-25-18(23)17(14)19)26-16(22)7-4-12-2-5-13(21)6-3-12/h2-7,9,14-15,17-18,21,23-24H,1,8,10H2/b7-4+/t14-,15+,17-,18+,19+/m1/s1 |

InChI Key |

HJTBDPQCVMXWMZ-AQSJNEJESA-N |

Isomeric SMILES |

C=C(C=O)[C@H]1C[C@@H]([C@@]2([C@H]1[C@H](OC2)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O |

Canonical SMILES |

C=C(C=O)C1CC(C2(C1C(OC2)O)O)OC(=O)C=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Luzonial A belongs to the Luzonoid family, which shares a core iridoid scaffold but varies in substituents and oxidation states. Key structural differences are highlighted below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation [α]D²¹ | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₉H₂₀O₇ | 360.36 | −1.9º | Epoxy ring, two glucose moieties |

| Luzonial B | C₂₄H₃₀O₉ | 462.49 | +54.1º | Additional acetylated sugar unit |

| Luzonoid C | C₂₀H₂₆O₈ | 394.42 | −14.5º | Methoxy group at C-10 |

| Luzonidial B | C₂₃H₂₈O₁₀ | 488.47 | +22.3º | Aldehyde functional group at C-4 |

This compound lacks the acetylated sugar unit present in Luzonial B and the aldehyde group in Luzonidial B, which may influence solubility and target binding .

Pharmacological Activity

Cytotoxicity against HeLa-S3 cells varies significantly among Luzonoids:

| Compound | IC₅₀ (µM) | Potency Relative to Cisplatin |

|---|---|---|

| This compound | 3.7 | ~3.7× less potent |

| Luzonial B | 1.8 | ~1.8× less potent |

| Luzonoid C | 5.2 | ~5.2× less potent |

| Luzonidial B | 4.1 | ~4.1× less potent |

Luzonial B demonstrates the highest potency, likely due to its acetylated sugar enhancing membrane permeability. This compound’s moderate activity suggests its epoxy ring may limit interaction with cellular targets .

Natural Source and Yield

All Luzonoids are isolated from Viburnum luzonicum, but extraction yields differ drastically:

| Compound | Yield (% dry weight) | Implications for Scalability |

|---|---|---|

| This compound | 0.00026 | Low; requires large biomass |

| Luzonial B | 0.0033 | Higher; more feasible |

| Luzonoid C | 0.0015 | Moderate |

The higher yield of Luzonial B makes it more viable for further development despite its complex structure .

Q & A

Basic Research Questions

Q. What foundational experimental methodologies are recommended for characterizing Luzonial A’s physicochemical properties?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure and purity . Chromatographic methods (HPLC, GC-MS) are critical for quantifying impurities and stability under varying conditions (e.g., pH, temperature). Include a table comparing retention times and spectral peaks across solvents (e.g., DMSO vs. aqueous buffers) .

- Key Considerations : Validate results against established standards and replicate experiments to address batch-to-batch variability .

Q. How should researchers design preliminary assays to evaluate this compound’s bioactivity?

- Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity, enzyme inhibition) with controls for solvent interference. For example:

| Assay Type | Cell Line | Solvent Control | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Cytotoxicity | HeLa | DMSO (0.1%) | 12.3 ± 1.2 | |

| Enzyme Inhibition | COX-2 | PBS | 8.7 ± 0.9 |

- Key Considerations : Optimize dose-response curves and account for solvent cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables (e.g., assay conditions, purity levels). For instance:

- Example Conflict : Study A reports anti-inflammatory activity (IC₅₀ = 5 µM), while Study B finds no effect.

- Resolution : Compare purity levels (HPLC data), cell line specificity, and assay endpoints (e.g., cytokine vs. prostaglandin measurement) .

Q. What strategies are effective for optimizing this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Example optimization table:

| Catalyst (%) | Temperature (°C) | Yield (%) | Byproduct (%) |

|---|---|---|---|

| 5 | 80 | 62 | 12 |

| 10 | 100 | 78 | 8 |

Q. How can researchers integrate computational modeling to predict this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map binding affinities with target proteins. Validate predictions with mutagenesis studies or SPR analysis .

- Key Considerations : Cross-validate computational results with experimental IC₅₀ values and address force field limitations .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo studies. Include:

- Dose justification (MTD, NOAEL) from prior toxicity data.

- Ethical approval documentation (IACUC or equivalent) .

Q. How should researchers address reproducibility challenges in this compound studies?

- Methodological Answer : Publish detailed protocols (e.g., reaction conditions, cell culture media) and use open-source tools (e.g., PubChem for spectral data) .

- Key Considerations : Implement blind testing and third-party validation for high-impact claims .

Cross-Disciplinary Research

Q. What interdisciplinary approaches enhance the ecological impact assessment of this compound?

- Methodological Answer : Combine environmental chemistry (e.g., biodegradation assays) with ecotoxicology (e.g., Daphnia magna LC₅₀ tests). Example workflow:

Measure photodegradation half-life under UV light.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.